

Application Notes and Protocols: Assessing Rebastinib Target Engagement Using Western Blot

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Compound of Interest

Compound Name: *Rebastinib*

Cat. No.: *B1684436*

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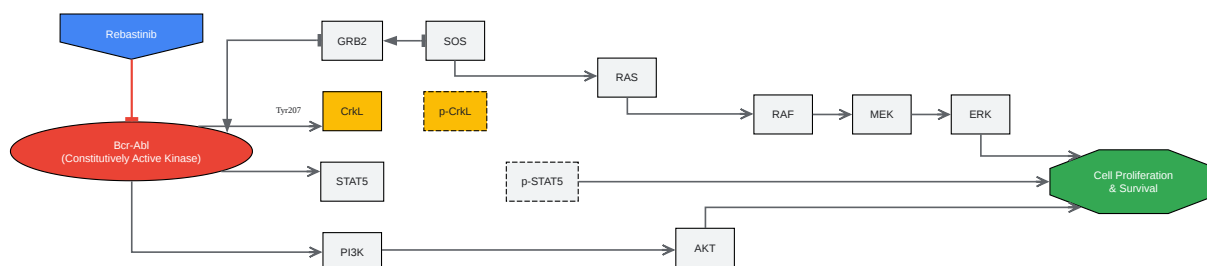
Introduction

Rebastinib (DCC-2036) is a potent, orally bioavailable "switch control" inhibitor of multiple tyrosine kinases.[1][2] Its primary targets include the Bcr-Abl fusion protein and the TIE2 receptor tyrosine kinase.[1][3][4] By binding to the "switch control" pocket, **Rebastinib** locks the kinase in an inactive conformation, inhibiting its activity.[2] This unique mechanism of action makes it a subject of interest for overcoming resistance to traditional ATP-competitive inhibitors. [2]

These application notes provide a detailed protocol for assessing the target engagement of **Rebastinib** in a laboratory setting using Western blotting. The primary focus is on evaluating the phosphorylation status of its key targets, TIE2, and a downstream substrate of Bcr-Abl, CrkL, as a surrogate marker for Bcr-Abl activity.

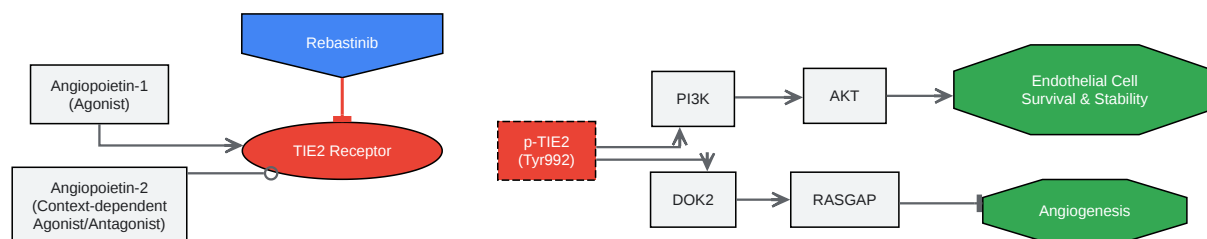
Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures, the following diagrams outline the targeted signaling pathways and the experimental workflow.



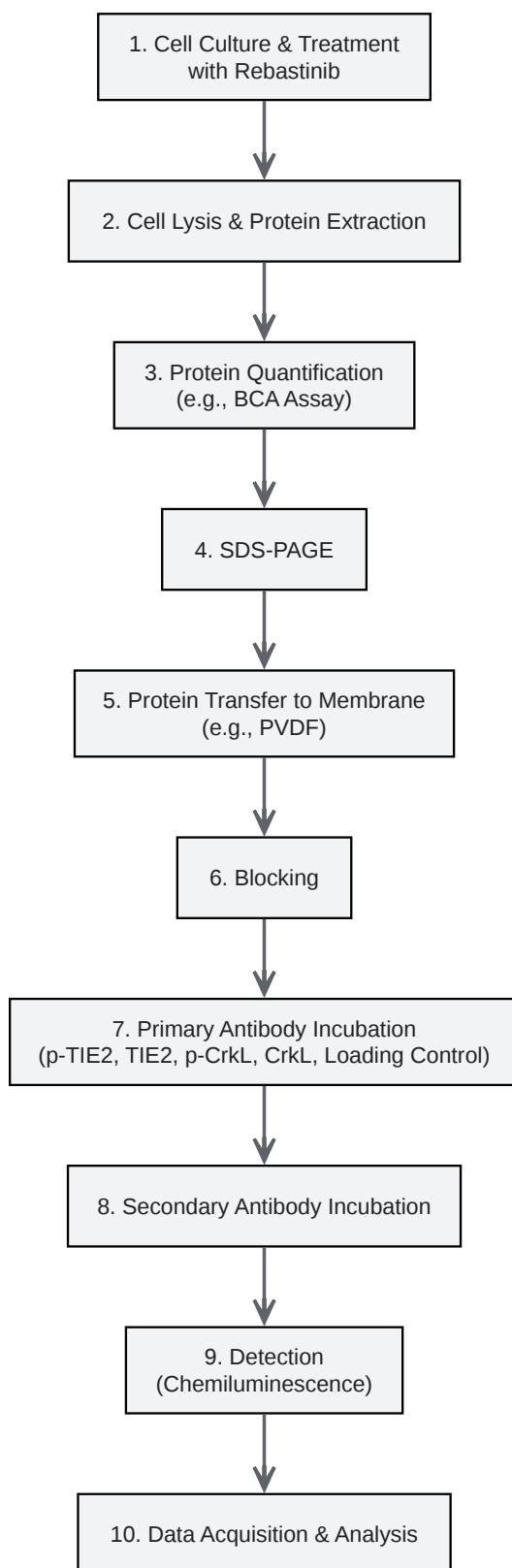
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Caption: Bcr-Abl signaling pathway and **Rebastinib** inhibition.



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Caption: TIE2 signaling pathway and **Rebastinib** inhibition.



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Caption: Western blot experimental workflow.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of **Rebastinib** against various kinases. This data is crucial for determining the appropriate concentration range for cell-based assays.

Target Kinase	IC50 (nM)	Cell Line/Assay Conditions	Reference
Abl1 (WT)	0.8	Purified enzyme	[3]
Abl1 (T315I mutant)	4	Purified enzyme	[3]
Bcr-Abl (native)	5.4	Ba/F3 cells	[3]
p-STAT5 (downstream of Bcr-Abl)	13-28	Ba/F3 cells	
TIE2	0.058 - 0.91	Human endothelial cells	
SRC	34	Purified enzyme	
LYN	29	Purified enzyme	[3]
FGR	38	Purified enzyme	
HCK	40	Purified enzyme	
KDR (VEGFR2)	4	Purified enzyme	
FLT3	2	Purified enzyme	[3]
c-Kit	481	Purified enzyme	

Experimental Protocols

This section provides a detailed methodology for assessing **Rebastinib**'s target engagement on TIE2 and Bcr-Abl (via p-CrkL) in cultured cells.

Materials and Reagents

- Cell Lines:

- K562 (human CML cell line, Bcr-Abl positive)
- HUVEC (human umbilical vein endothelial cells, express TIE2)
- Reagents:
 - **Rebastinib** (DCC-2036)
 - Cell culture media and supplements (e.g., RPMI-1640, DMEM, FBS, penicillin-streptomycin)
 - DMSO (vehicle for **Rebastinib**)
 - Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
 - Protein quantification assay kit (e.g., BCA or Bradford)
 - Laemmli sample buffer (4x)
 - Precast polyacrylamide gels (e.g., 4-15% gradient gels)
 - SDS-PAGE running buffer
 - Transfer buffer
 - PVDF membranes
 - Blocking buffer (e.g., 5% BSA in TBST)
 - Primary antibodies:
 - Rabbit anti-phospho-TIE2 (Tyr992)
 - Rabbit anti-TIE2
 - Rabbit anti-phospho-CrkL (Tyr207)
 - Mouse anti-CrkL

- Mouse anti- β -actin or other suitable loading control
- HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
- Chemiluminescent substrate (ECL)
- TBST (Tris-buffered saline with 0.1% Tween-20)

Protocol

1. Cell Culture and Treatment

- Culture K562 and HUVEC cells according to standard protocols.
- Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
- Prepare a stock solution of **Rebastinib** in DMSO.
- Treat cells with varying concentrations of **Rebastinib** (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only (DMSO) control.

2. Cell Lysis and Protein Extraction

- After treatment, wash the cells once with ice-cold PBS.
- Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

- Normalize the protein concentration of all samples with lysis buffer.

4. Sample Preparation and SDS-PAGE

- To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Load the samples onto a precast polyacrylamide gel. Include a protein molecular weight marker.
- Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

5. Protein Transfer

- Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking and Antibody Incubation

- Wash the membrane with TBST to remove the Ponceau S stain.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-TIE2 or anti-phospho-CrkL) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
- Wash the membrane three times for 10-15 minutes each with TBST.

7. Detection and Data Analysis

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate.
- Capture the chemiluminescent signal using a digital imaging system.
- To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total TIE2, total CrkL, and a loading control like β -actin.
- Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

Conclusion

This protocol provides a robust framework for assessing the target engagement of **Rebastinib** by Western blot analysis. By quantifying the dose-dependent inhibition of TIE2 and Bcr-Abl (via CrkL) phosphorylation, researchers can effectively evaluate the cellular potency and mechanism of action of **Rebastinib**. This information is critical for preclinical and clinical development, aiding in dose selection and biomarker strategy. Careful optimization of antibody concentrations, incubation times, and experimental controls will ensure the generation of reliable and reproducible data.

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